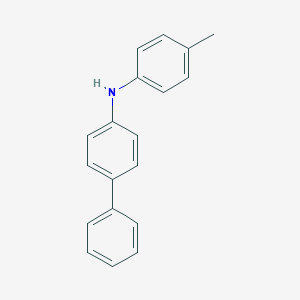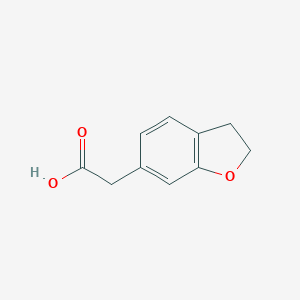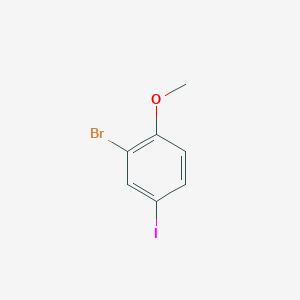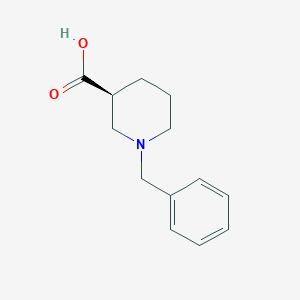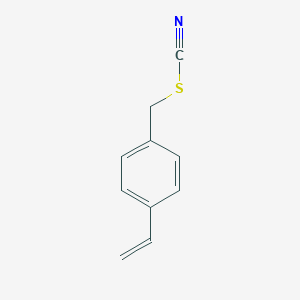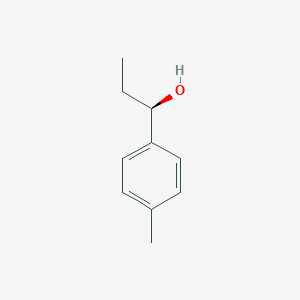
(1R)-1-(4-methylphenyl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-p-Tolyl-1-propanol is an organic compound with the molecular formula C10H14O. It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is characterized by a tolyl group (a benzene ring with a methyl group) attached to a propanol chain. The ®-configuration indicates the specific spatial arrangement of the atoms around the chiral center.
準備方法
Synthetic Routes and Reaction Conditions
®-1-p-Tolyl-1-propanol can be synthesized through several methods. One common approach involves the reduction of ®-1-p-Tolyl-1-propanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of ®-1-p-Tolyl-1-propanol may involve catalytic hydrogenation of the corresponding ketone using a chiral catalyst. This method allows for the efficient production of the desired enantiomer with high enantiomeric purity. The reaction conditions often include elevated pressures and temperatures to optimize the reaction rate and yield.
化学反応の分析
Types of Reactions
®-1-p-Tolyl-1-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to ®-1-p-Tolyl-1-propanone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction of ®-1-p-Tolyl-1-propanol can lead to the formation of ®-1-p-Tolylpropane.
Substitution: The hydroxyl group in ®-1-p-Tolyl-1-propanol can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.
Substitution: Thionyl chloride in pyridine or phosphorus tribromide in tetrahydrofuran.
Major Products
Oxidation: ®-1-p-Tolyl-1-propanone
Reduction: ®-1-p-Tolylpropane
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
®-1-p-Tolyl-1-propanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound serves as a model substrate in enzymatic studies to understand the stereoselectivity of various enzymes.
Medicine: ®-1-p-Tolyl-1-propanol is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs.
Industry: It is utilized in the production of fragrances and flavors due to its pleasant aroma.
作用機序
The mechanism of action of ®-1-p-Tolyl-1-propanol depends on its specific application. In enzymatic reactions, the compound interacts with the active site of the enzyme, where its chiral center plays a crucial role in determining the binding affinity and reaction outcome. The molecular targets and pathways involved vary based on the enzyme and the specific reaction being studied.
類似化合物との比較
®-1-p-Tolyl-1-propanol can be compared with other similar compounds such as:
(S)-1-p-Tolyl-1-propanol: The enantiomer of ®-1-p-Tolyl-1-propanol, which has the opposite spatial arrangement around the chiral center.
1-p-Tolyl-1-propanone: The ketone form of the compound, which lacks the hydroxyl group.
1-p-Tolylpropane: The fully reduced form of the compound, which lacks both the hydroxyl and carbonyl groups.
The uniqueness of ®-1-p-Tolyl-1-propanol lies in its chiral nature, which makes it valuable in asymmetric synthesis and chiral resolution processes.
特性
IUPAC Name |
(1R)-1-(4-methylphenyl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-3-10(11)9-6-4-8(2)5-7-9/h4-7,10-11H,3H2,1-2H3/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDUWPZEVMGAMD-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=C(C=C1)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
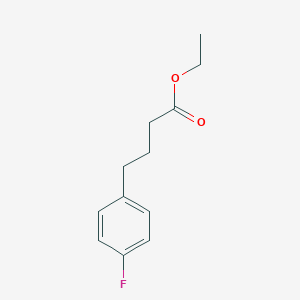
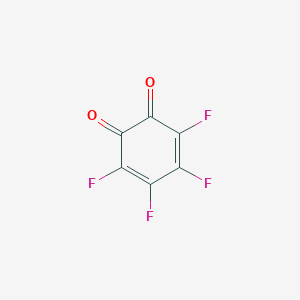
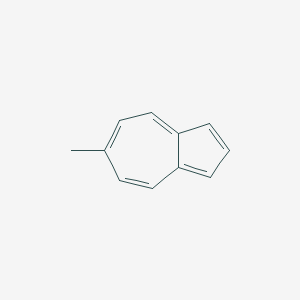
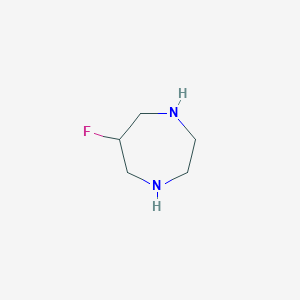
![N-[2-(Prop-1-en-2-yl)phenyl]acetamide](/img/structure/B170523.png)
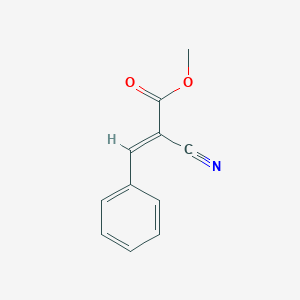
![9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene](/img/structure/B170546.png)
![2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride](/img/structure/B170553.png)
![6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B170554.png)
